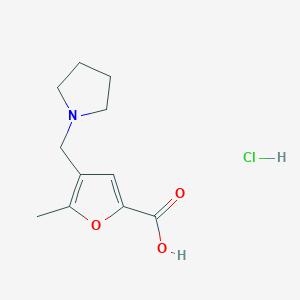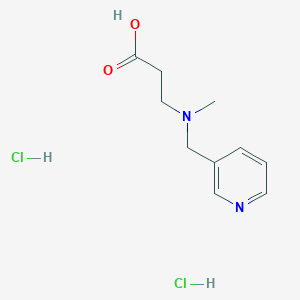
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 2F-TPT, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of properties that make it useful for a variety of purposes.
Scientific Research Applications
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, it has been used as a catalyst for the synthesis of a variety of compounds, including polymers and other materials. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been used in the synthesis of a variety of other compounds, including polymers and other materials.
Mechanism Of Action
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is an organosulfur compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts as a nucleophile, which means it is capable of forming covalent bonds with other molecules. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is capable of acting as an electrophile, which means it can form covalent bonds with other molecules.
Biochemical And Physiological Effects
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as a variety of other effects. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of other effects, including an ability to modulate gene expression, and to act as an antioxidant.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments is its high yield, which can reach up to 99%. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a highly versatile compound, which makes it useful for a variety of purposes. However, there are some limitations to using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments, such as its potential toxicity and the need for careful handling due to the presence of trifluoromethylthiol.
Future Directions
The potential applications of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol are numerous, and there are many future directions for research with this compound. One potential direction is to further explore its use as a catalyst in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, further research could be done to explore the potential therapeutic effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, as well as its potential applications in the development of new materials. Additionally, further research could be done to explore the potential biochemical and physiological effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new drugs and other biologically active compounds. Finally, further research could be done to explore the potential environmental effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new materials and products.
properties
IUPAC Name |
3-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(12(14,15)16)17-11(8)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERHHSOZJPHGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(NC2=S)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389575.png)
![3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1389576.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
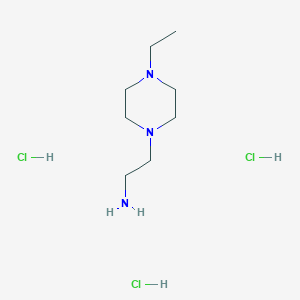
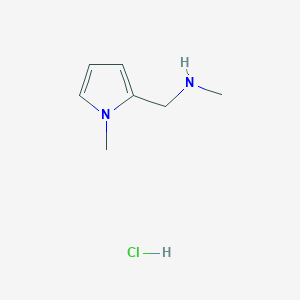
![C-(7-Methoxy-benzo[1,3]dioxol-5-yl)-methylaminehydrochloride](/img/structure/B1389581.png)
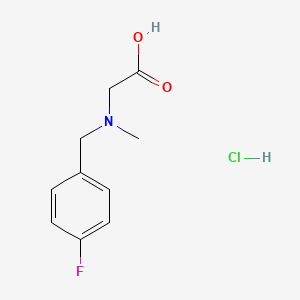
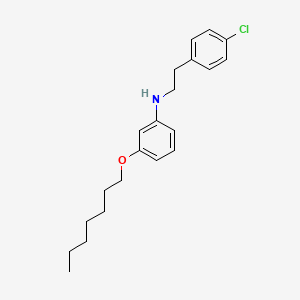
![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)
